REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7](Br)[N:8]([CH2:10][O:11][CH2:12][CH2:13][Si:14]([CH3:17])([CH3:16])[CH3:15])[CH:9]=1)=[O:4].C([Mg]Cl)(C)C.CN([CH:27]=[O:28])C>C1COCC1>[CH3:1][O:2][C:3]([C:5]1[N:6]=[C:7]([CH:27]=[O:28])[N:8]([CH2:10][O:11][CH2:12][CH2:13][Si:14]([CH3:17])([CH3:16])[CH3:15])[CH:9]=1)=[O:4]
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N=C(N(C1)COCC[Si](C)(C)C)Br
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
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Type
|
CUSTOM
|
Details
|
to stir for 10 min at −40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C.
|
Type
|
CUSTOM
|
Details
|
to attain RT
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated NH4Cl
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (10 mL)
|
Type
|
WASH
|
Details
|
washed with brine (2×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Type
|
WASH
|
Details
|
The title compound was eluted from a 10-g SPE cartridge (silica) with 50% EtOAc/hexane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=C(N(C1)COCC[Si](C)(C)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.11 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |